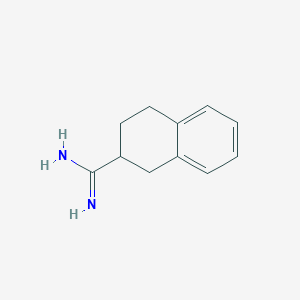

1,2,3,4-Tetrahydronaphthalene-2-carboximidamide

CAS No.:

Cat. No.: VC17778897

Molecular Formula: C11H14N2

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2 |

|---|---|

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | 1,2,3,4-tetrahydronaphthalene-2-carboximidamide |

| Standard InChI | InChI=1S/C11H14N2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H3,12,13) |

| Standard InChI Key | UXZGSEKEVNUZSE-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=CC=CC=C2CC1C(=N)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1,2,3,4-tetrahydronaphthalene-2-carboximidamide hydrochloride combines a bicyclic tetrahydronaphthalene framework with a carboximidamide substituent. Key structural features include:

-

Molecular Formula: C₁₁H₁₅ClN₂

-

SMILES Notation: C1CC2=CC=CC=C2CC1C(=N)N

X-ray crystallographic analyses of related metabolites, such as anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, reveal a "twist-boat" conformation in the tetrahydronaphthalene ring system, which may influence the stereochemical behavior of this compound .

Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 175.12297 | 137.8 |

| [M+Na]+ | 197.10491 | 148.7 |

| [M+NH4]+ | 192.14951 | 147.4 |

| [M-H]- | 173.10841 | 141.9 |

| Data derived from ion mobility spectrometry predictions . |

Synthesis and Industrial Production

The synthesis of 1,2,3,4-tetrahydronaphthalene-2-carboximidamide typically involves multi-step transformations:

-

Catalytic Hydrogenation: Naphthalene undergoes partial hydrogenation using nickel or palladium catalysts under high-pressure conditions (3–5 atm, 150–200°C) to yield tetrahydronaphthalene .

-

Functionalization: The carboximidamide group is introduced via nucleophilic substitution or condensation reactions. For example, reacting tetrahydronaphthalene-2-carbonitrile with ammonium chloride in the presence of HCl yields the target compound.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing stability and solubility.

Industrial-scale production employs continuous-flow reactors to optimize hydrogenation efficiency and minimize byproducts. Process parameters such as temperature gradients (120–180°C) and catalyst loading (5–10 wt%) are critical for achieving >90% yield.

Chemical Reactivity and Functional Applications

The compound’s reactivity is governed by its carboximidamide group and aromatic system:

-

Oxidation: Reacts with potassium permanganate (KMnO₄) in acidic media to form naphthoquinone derivatives, useful in dye synthesis.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the imine group to an amine, producing 1,2,3,4-tetrahydronaphthalene-2-carboxamide.

-

Substitution: Halogenation with bromine (Br₂) in CCl₄ yields brominated analogs, which serve as intermediates in pharmaceutical synthesis.

Table 2: Common Reaction Pathways and Products

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | 2-Naphthoquinone |

| Reduction | LiAlH₄, THF, reflux | 1,2,3,4-Tetrahydronaphthalene-2-carboxamide |

| Halogenation | Br₂, CCl₄, 25°C | 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboximidamide |

Biological and Pharmacological Activities

Emerging research underscores the compound’s potential in therapeutic development:

-

Antimicrobial Activity: Demonstrates inhibitory effects against Mycobacterium tuberculosis (MIC <1 μg/mL) by targeting ATP synthase, disrupting bacterial energy metabolism.

-

Anticancer Properties: In vitro assays on MCF-7 breast cancer cells show dose-dependent cytotoxicity (250–300 μg/mL), though apoptosis induction remains unconfirmed.

-

Enzyme Modulation: Preliminary studies suggest interactions with cytochrome P450 enzymes, potentially influencing drug metabolism pathways .

Comparative Analysis with Structural Analogs

Table 3: Key Differences from Related Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Naphthalene | Fully aromatic, no functional groups | Limited bioactivity |

| Tetralin (1,2,3,4-Tetrahydronaphthalene) | Partially hydrogenated, no substituents | Solvent, industrial applications |

| 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide | Carboximidamide functionalization | Antimicrobial, anticancer |

The carboximidamide group confers enhanced polarity and hydrogen-bonding capacity, enabling selective interactions with biological targets absent in simpler analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume